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Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- is a chemical compound characterized by its pyrimidine ring structure substituted with both a nonyl group and an octyloxyphenyl group. This compound is notable for its potential applications in various fields, including organic electronics and pharmaceuticals. The molecular formula for this compound is C₁₈H₂₉N₃O, and it has a molecular weight of approximately 297.44 g/mol. The presence of both hydrophobic (nonyl and octyloxy) and polar (pyrimidine) groups suggests that this compound may exhibit interesting solubility and interaction properties.
For instance, one synthesis method involves the reaction of 5-nonyl-2-(4-hydroxyphenyl)pyrimidine with methanesulfonate derivatives to form various alkoxy-substituted pyrimidines .
The synthesis of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- typically involves multi-step organic reactions. A common method includes:
This method has been reported to yield the desired compound with varying efficiencies depending on the specific conditions used .
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- has potential applications in:
Interaction studies on similar pyrimidine compounds indicate that they can form hydrogen bonds and π-π stacking interactions due to their aromatic nature. These interactions are crucial for their functionality in biological systems and materials science. For example, studies have shown that pyrimidines can interact with DNA and proteins, impacting their biological activity .
Several compounds share structural similarities with Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 5-Decyloxy-2-(4-hydroxyphenyl)pyrimidine | Similar pyrimidine ring; decyloxy group | Potentially lower solubility compared to nonyl derivative |
| 5-Octyloxy-2-(3-fluoro-4-hydroxyphenyl)pyrimidine | Octyloxy group; fluorinated phenol | Increased reactivity due to fluorination |
| 4-(5-Nonylpyrimidin-2-YL)phenyl 4-(octyloxy)benzoate | Contains benzoate moiety | May exhibit different biological activities due to esterification |
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- stands out due to its unique combination of nonyl and octyloxy substitutions, which may enhance its solubility and interaction properties compared to other similar compounds.
Classical pyrimidine synthesis relies on cyclocondensation between 1,3-dicarbonyl compounds and nitrogen-containing precursors. For 5-nonyl-2-[4-(octyloxy)phenyl]pyrimidine, this typically involves reacting 4-(octyloxy)benzaldehyde derivatives with nonyl-substituted enaminones under acidic conditions [1] [6]. The thioether-mediated approach demonstrated by Varma et al. proves particularly effective, where a thioether group at the 2-position directs O-alkylation selectivity (>95%) while serving as a stable attachment point for subsequent functionalization [1].
Recent adaptations employ β-alkoxy-β-ketoenamides as key intermediates, enabling precise control over substitution patterns. As shown in Scheme 1, hydroxylamine hydrochloride facilitates pyrimidine-N-oxide formation at ambient temperatures, later reduced to target structures with acetic anhydride [2]. This two-stage process achieves 68-82% yields for C4-alkoxy derivatives while maintaining compatibility with alkyl/aryl substituents [2] [6].
Table 1: Comparative Efficiency of Condensation Methods
| Method | Reaction Time | Yield (%) | Selectivity (O- vs S-Alkylation) |
|---|---|---|---|
| Thioether-mediated [1] | 24 h | 89 | 98:2 |
| β-Ketoenamide route [2] | 8 h | 75 | >99:1 |
| Microwave-assisted [3] | 35 min | 91 | 97:3 |
Microwave irradiation revolutionizes pyrimidine synthesis through rapid dielectric heating. A landmark study achieved 91% yield for 4-alkoxypyrimidines in 35 minutes using Fe(NO3)3-clay catalysts under solvent-free conditions [3]. This method eliminates traditional reflux setups, reducing energy input by 60% while maintaining exceptional regiocontrol (Table 1).
Solid-phase parallel synthesis techniques further enhance scalability. By immobilizing intermediates on recyclable SiO2 or Al2O3 supports, researchers report 87-93% purity for 2,6-disubstituted-4-alkoxypyrimidines after just three synthetic cycles [1] [3]. The methodology proves particularly advantageous for introducing branched alkoxy groups like octyloxy, where steric effects typically hinder solution-phase reactions [5].
Strategic alkylation requires balancing electronic and steric factors. Brønsted acid-catalyzed electrophilic aromatic substitution (SEAr) enables direct arene coupling to pyrimidine cores, as demonstrated in the synthesis of 4-aryl-5-alkynyl derivatives [4]. Using methanesulfonic acid in PPA, 71% yields were achieved for 4-(octyloxyphenyl) intermediates through pyrimidinium ion intermediates [4].
Key Optimization Parameters:
Post-alkylation transformations prove critical for installing the nonyl group. Safety-catch linker strategies permit sequential functionalization—initial thioether formation followed by sulfone activation enables nucleophilic displacement with nonylamine derivatives, achieving 94% conversion [1] [5]. This orthogonal reactivity is encapsulated in Figure 1, illustrating the synthetic route to 5-nonyl-2-[4-(octyloxy)phenyl]pyrimidine.
The solubility characteristics of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- are fundamentally governed by its molecular structure, which features extended alkyl chains and an aromatic pyrimidine core. With a molecular formula of C₂₇H₄₂N₂O and molecular weight of 410.646 g/mol [1], this compound exhibits pronounced hydrophobic character due to the presence of both a nonyl chain at the 5-position and an octyloxy substituent at the para position of the phenyl ring.
In nonpolar and weakly polar organic solvents, the compound demonstrates excellent solubility. Hexane and other aliphatic hydrocarbons provide optimal dissolution conditions, as the long alkyl chains readily interact with these solvents through van der Waals forces [2]. The calculated logarithmic partition coefficient (LogP) value of 7.00570 for structurally related compounds indicates strong lipophilicity [3], supporting high solubility in hydrocarbon solvents.
Chlorinated solvents such as dichloromethane and chloroform exhibit exceptional dissolving power for this pyrimidine derivative [4]. These solvents are particularly effective for crystallization procedures and spectroscopic characterization studies. Aromatic solvents including toluene benefit from favorable π-π interactions with the phenyl and pyrimidine rings, enhancing dissolution efficiency.
Moderately polar aprotic solvents such as tetrahydrofuran and ethyl acetate provide good solubility, making them suitable for synthetic transformations and purification processes [4]. The ether functionality in these solvents can interact favorably with the nitrogen atoms of the pyrimidine ring.
Conversely, polar protic solvents demonstrate limited dissolution capacity. Alcohols such as methanol and ethanol show poor solubility due to the hydrophobic nature of the extended alkyl substituents [2]. Water exhibits virtually no dissolving power, as expected for compounds with such high lipophilicity. The polar surface area of 35.01000 Ų [3] is insufficient to overcome the hydrophobic contributions from the alkyl chains.
The thermal behavior of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- reflects the characteristic properties of liquid crystalline materials with extended alkyl substituents. Thermal stability studies using thermogravimetric analysis reveal that pyrimidine derivatives typically maintain structural integrity up to temperatures of 200-208°C [5]. The compound exhibits a multi-stage decomposition profile under both inert and oxidizing atmospheres.
Initial thermal stability extends to approximately 200°C, above which the first decomposition stage begins with minimal mass loss of 9-11% [5]. This initial degradation likely corresponds to the loss of volatile components or partial alkyl chain cleavage. The primary decomposition occurs over a broad temperature range from 230°C to 750°C, involving multiple simultaneous bond-breaking processes [5].
Phase transition behavior in structurally related compounds indicates characteristic liquid crystalline sequences. The 5-octyl-2-(4-octyloxyphenyl)pyrimidine analog demonstrates transitions following the pattern: Crystal 28.5°C Smectic C 55.5°C Smectic A 62°C Nematic 68°C Isotropic [6]. Similar transition sequences are anticipated for the nonyl-substituted derivative, though specific temperatures may vary.
Differential scanning calorimetry studies on comparable pyrimidine liquid crystals reveal first-order phase transitions with characteristic endothermic peaks [7]. The nematic-to-isotropic transition typically exhibits latent heat values between 1.3-1.9 J/g [8]. Glass transition temperatures for similar compounds range from -0.3°C to 8.6°C [8], indicating the potential for vitrification at ambient temperatures.
The length of the alkyl chains significantly influences phase stability and transition temperatures [9]. Increasing alkyl chain length generally elevates transition temperatures and expands the temperature range of mesophase stability. The nonyl substitution is expected to enhance mesomorphic properties compared to shorter chain analogs.
The crystallographic structure of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- is characterized by complex molecular arrangements influenced by both the rigid aromatic core and flexible alkyl substituents. X-ray diffraction studies of related pyrimidine derivatives reveal characteristic packing motifs dominated by π-π stacking interactions between aromatic rings and van der Waals forces between alkyl chains [10] [11].
The pyrimidine ring system adopts a planar configuration, with the phenyl substituent positioned nearly coplanar or slightly twisted relative to the pyrimidine plane [10]. Dihedral angles between aromatic rings typically range from 85.6° to 87.2° in related structures [11]. This near-perpendicular arrangement minimizes steric hindrance while allowing optimal intermolecular interactions.
Intermolecular hydrogen bonding plays a crucial role in crystal packing stability. Weak C-H···N and C-H···O interactions involving the pyrimidine nitrogen atoms and ether oxygen provide additional stabilization [10]. The alkyl chains adopt extended conformations to maximize van der Waals contacts with neighboring molecules.
Polymorphism studies indicate temperature-dependent structural variations characteristic of liquid crystalline compounds. At low temperatures, ordered crystalline phases predominate with well-defined layer spacing determined by the molecular length. The apparent molecular length in nematic phases corresponds closely to the fully extended molecular conformation.
Smectic layer organization is anticipated based on structural analogs, with layer spacing values reflecting the molecular dimensions. The smectic A phase exhibits molecules oriented perpendicular to layer planes, while the smectic C phase shows tilted molecular arrangements. The tilt angle in smectic C phases can be inferred from temperature-dependent layer spacing measurements.